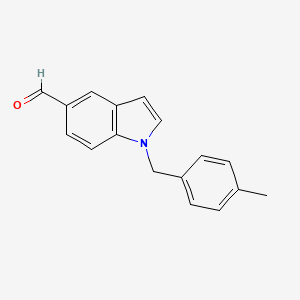

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a 4-methylbenzyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position of the indole ring.

Wirkmechanismus

Target of Action

It’s worth noting that benzyl derivatives, which are structurally similar to this compound, have been found to interact with various biological targets .

Mode of Action

Benzyl cations, which are related to this compound, are known to undergo various reactions, including electrophilic aromatic substitution, hydride transfer, electron transfer, proton transfer, and nucleophilic aromatic substitution . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Benzyl cations, which are structurally related to this compound, are known to participate in various chemical reactions, suggesting that they could potentially influence a wide range of biochemical pathways .

Pharmacokinetics

It’s worth noting that benzyl derivatives are generally metabolized in the liver and excreted via the kidneys . These properties could potentially impact the bioavailability of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde.

Result of Action

Benzyl derivatives have been associated with a variety of biological activities, suggesting that this compound could potentially exert a range of effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzyl chloride with indole in the presence of a base such as potassium carbonate to form 1-(4-methylbenzyl)-1H-indole. This intermediate is then subjected to formylation using a Vilsmeier-Haack reagent (formed from DMF and POCl3) to introduce the aldehyde group at the 5-position of the indole ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at the available positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(4-methylbenzyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

1-(4-methylbenzyl)-1H-indole-5-carbaldehyde can be compared with other indole derivatives such as:

1-benzyl-1H-indole-5-carbaldehyde: Similar structure but lacks the methyl group on the benzyl ring.

1-(4-methoxybenzyl)-1H-indole-5-carbaldehyde: Contains a methoxy group instead of a methyl group on the benzyl ring.

1-(4-chlorobenzyl)-1H-indole-5-carbaldehyde: Contains a chlorine atom instead of a methyl group on the benzyl ring.

The presence of the 4-methyl group in this compound may influence its chemical reactivity and biological activity, making it unique among similar compounds.

Biologische Aktivität

1-(4-Methylbenzyl)-1H-indole-5-carbaldehyde (CAS No. 944893-71-4) is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula: C17H15NO

- Molecular Weight: 249.32 g/mol

- Structure: The compound features an indole ring with a carbaldehyde group and a para-methylbenzyl substituent, contributing to its unique biological profile.

Cytotoxicity

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to evaluate cell viability.

| Cell Line | LC50 (μM) | Remarks |

|---|---|---|

| HepG2 | 0.9 | High cytotoxicity |

| MCF-7 | 0.55 | High cytotoxicity |

| HeLa | 0.50 | High cytotoxicity |

| HEK293 (normal) | >100 | Low cytotoxicity |

The results indicate that while the compound exhibits significant cytotoxicity towards cancer cells, it shows minimal toxicity towards normal cells, suggesting a selective action that could be beneficial in therapeutic contexts .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies report that this compound exhibits activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

| Bacillus cereus | 0.015 |

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .

The mechanism of action for this compound is believed to involve interaction with specific cellular targets, potentially including enzymes and receptors involved in cancer cell proliferation and microbial resistance pathways. The indole structure is known for its ability to modulate various signaling pathways, which may contribute to its observed biological activities .

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:

- Cytotoxicity in Hepatocellular Carcinoma : A study demonstrated that this compound significantly inhibited the growth of HepG2 cells, suggesting its potential as a lead compound in developing treatments for liver cancer .

- Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its utility in developing new antimicrobial agents .

- Safety Profile : The low cytotoxicity against normal cell lines suggests a favorable safety profile, making it a candidate for further development in clinical settings .

Eigenschaften

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-10-15(12-19)6-7-17(16)18/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDBXWMLCDXCSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.